molecular formula C28H27N3O4S2 B2687845 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide CAS No. 361480-67-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2687845
CAS No.: 361480-67-3
M. Wt: 533.66
InChI Key: CLFPULHLNYTYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonyl, thiazolyl, and benzamide moieties, contributing to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" generally involves multi-step organic reactions:

  • Step 1: Formation of 3,4-Dihydroisoquinoline Derivative

    • Reagents and Conditions: Isoquinoline precursor, hydrogenation catalysts (e.g., Pd/C), hydrogen gas.

    • Reaction: Hydrogenation to produce 3,4-dihydroisoquinoline.

  • Step 2: Sulfonylation

    • Reagents and Conditions: Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane).

    • Reaction: Formation of sulfonyl chloride derivative of 3,4-dihydroisoquinoline.

  • Step 3: Thiazolyl Benzamide Formation

    • Reagents and Conditions: 4-(4-Propoxyphenyl)thiazole-2-amine, coupling reagents (e.g., EDC, HOBt), solvent (e.g., DMF).

    • Reaction: Coupling reaction to attach thiazole moiety to benzamide.

  • Step 4: Final Assembly

    • Reagents and Conditions: Combining sulfonylated dihydroisoquinoline with the thiazolyl benzamide, using appropriate coupling reagents.

    • Reaction: Final product formation through a series of condensation and purification steps.

Industrial Production Methods

The industrial production of "this compound" typically involves scaling up the laboratory synthesis using continuous flow chemistry, ensuring high purity and yield through process optimization and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation:

    • Reagents: Oxidizing agents like PCC or m-CPBA.

    • Products: Oxidized derivatives depending on the reaction site.

  • Reduction:

    • Reagents: Reducing agents like LiAlH4 or NaBH4.

    • Products: Reduced analogs, possibly affecting the sulfonyl or thiazole moiety.

  • Substitution:

    • Reagents: Nucleophiles or electrophiles, depending on the substitution site.

    • Products: Varied substitution products altering the functional groups.

Common Reagents and Conditions

  • Oxidizing agents: PCC, m-CPBA

  • Reducing agents: LiAlH4, NaBH4

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Major Products

  • Oxidized derivatives

  • Reduced analogs

  • Substituted compounds depending on the reacting functional group

Scientific Research Applications

Chemistry

  • Catalysis: The compound can be explored as a ligand in metal-catalyzed reactions due to its unique functional groups.

  • Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

Biology

  • Pharmacology: Investigated for potential therapeutic effects due to its structural similarity to known biologically active compounds.

  • Biochemical Studies: Useful in studying enzyme-inhibitor interactions.

Medicine

  • Drug Development: Potential candidate for developing new pharmaceuticals targeting specific biological pathways.

Industry

  • Material Science: Possible applications in the development of new materials with unique properties.

  • Chemical Engineering: Utilized in the design of new chemical processes and reaction pathways.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their function.

  • Pathways: Inhibition or activation of biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" may exhibit unique reactivity and biological activity due to the presence of the propoxy group, which can influence its interaction with molecular targets and overall chemical behavior.

This compound's distinct structure offers potential advantages in various scientific and industrial applications, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S2/c1-2-17-35-24-11-7-21(8-12-24)26-19-36-28(29-26)30-27(32)22-9-13-25(14-10-22)37(33,34)31-16-15-20-5-3-4-6-23(20)18-31/h3-14,19H,2,15-18H2,1H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFPULHLNYTYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.